tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a chloro and a hydroxymethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(hydroxymethyl)aniline.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be used to enhance efficiency and yield. Solvent recovery and recycling are also implemented to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like SnCl₂ (Tin(II) chloride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: H₂/Pd in ethanol under atmospheric pressure.
Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: 4-chloro-3-formylphenylcarbamate or 4-chloro-3-carboxyphenylcarbamate.
Reduction: 4-chloro-3-(aminomethyl)phenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group is known to interact with enzymes such as acetylcholinesterase, making it a potential candidate for studying enzyme kinetics and inhibition.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the chloro and hydroxymethyl groups can influence the compound’s bioactivity, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity allows it to be incorporated into various materials, enhancing their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition. This interaction can be studied using various biochemical assays to understand the compound’s effects on enzyme activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[4-chlorophenyl]carbamate: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
tert-Butyl N-[4-hydroxy-3-(hydroxymethyl)phenyl]carbamate: Contains an additional hydroxyl group, which can further influence its reactivity and biological activity.
tert-Butyl N-[4-bromo-3-(hydroxymethyl)phenyl]carbamate: The bromo group can undergo different substitution reactions compared to the chloro group.
Uniqueness
The presence of both chloro and hydroxymethyl groups in tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate makes it unique. This combination allows for a wide range of chemical reactions and potential applications in various fields. The chloro group provides a site for nucleophilic substitution, while the hydroxymethyl group can undergo oxidation or reduction, offering versatility in synthetic chemistry.
Properties
CAS No. |
200214-48-8 |
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Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
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